An In-depth Technical Guide to (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine Dihydrochloride
An In-depth Technical Guide to (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine Dihydrochloride, a chiral molecule of interest in pharmaceutical research and development. This document, intended for a scientific audience, delves into the fundamental chemical properties, synthesis methodologies, and analytical characterization of this compound. Drawing from established chemical principles and analogous synthetic strategies, this guide aims to equip researchers with the foundational knowledge necessary for its synthesis, handling, and potential application in drug discovery pipelines.
Compound Identification and Physicochemical Properties
(R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine Dihydrochloride is a specific stereoisomer of a phenylpropanamine derivative. The presence of a chiral center at the second carbon of the propane chain imparts stereospecific properties that can be crucial for its biological activity. The dihydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for many pharmaceutical applications.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 368442-92-6 | [cite: ] |
| Molecular Formula | C₁₄H₂₄Cl₂N₂ | [cite: ] |
| Molecular Weight | 291.26 g/mol | [cite: ] |
| Appearance | White solid (typical) | |
| Purity | Commonly available at ≥97% | [cite: ] |
Synthesis Strategies: A Mechanistic Perspective
Retrosynthetic Analysis
A logical retrosynthetic pathway for the target molecule involves the disconnection of the piperidine moiety and the primary amine, leading to a key chiral intermediate.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Enantioselective Synthesis Protocol
This proposed synthesis leverages a chiral pool approach, starting from the readily available and enantiopure (R)-phenylalanine. This strategy ensures the desired stereochemistry at the C2 position.
Step 1: Reduction of the Carboxylic Acid of (R)-Phenylalanine
The synthesis would commence with the reduction of the carboxylic acid functionality of (R)-phenylalanine to a primary alcohol. This is a standard transformation that can be achieved with high fidelity.
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Rationale: The carboxylic acid is not compatible with the subsequent steps and needs to be converted to a less reactive functional group. The resulting amino alcohol is a versatile intermediate.
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Reagents: A strong reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF) is typically employed for this transformation. The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive hydride reagent.
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Mechanism: The hydride ion (H⁻) from LiAlH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. A subsequent workup with water and acid neutralizes the reaction and protonates the resulting alkoxide to yield the primary alcohol.
Step 2: Protection of the Amine Group
The primary amine of the resulting (R)-2-amino-3-phenylpropan-1-ol is then protected to prevent it from interfering with the subsequent nucleophilic substitution reaction.
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Rationale: The lone pair of electrons on the nitrogen atom makes the amine nucleophilic and basic. Protection masks this reactivity, allowing for selective functionalization of the hydroxyl group.
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Reagents: A common and robust protecting group for amines is the tert-butyloxycarbonyl (Boc) group. This is introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base like triethylamine (NEt₃) or sodium bicarbonate (NaHCO₃) in a solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
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Mechanism: The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O. The departure of the tert-butoxycarbonyl group as a stable leaving group drives the reaction forward.
Step 3: Conversion of the Hydroxyl Group to a Good Leaving Group
The primary hydroxyl group of the N-Boc protected amino alcohol is then converted into a good leaving group, typically a tosylate or mesylate, to facilitate the subsequent nucleophilic substitution by piperidine.
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Rationale: The hydroxyl group is a poor leaving group. Conversion to a sulfonate ester significantly enhances its leaving group ability, making the carbon atom to which it is attached susceptible to nucleophilic attack.
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Reagents: p-Toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) is used in the presence of a base like pyridine or triethylamine. Pyridine often serves as both the base and the solvent.
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Mechanism: The oxygen of the hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The base neutralizes the HCl generated during the reaction.
Step 4: Nucleophilic Substitution with Piperidine
The activated intermediate is then reacted with piperidine to introduce the piperidinyl moiety.
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Rationale: This is the key bond-forming step to introduce the piperidine ring.
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Reagents: Piperidine is used as the nucleophile. The reaction is typically carried out in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) and may be heated to increase the reaction rate.
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Mechanism: The nitrogen atom of piperidine, acting as a nucleophile, attacks the carbon atom bearing the sulfonate ester leaving group in an Sₙ2 reaction. This results in the formation of the C-N bond and inversion of configuration if the carbon were chiral (though in this case, it is not the chiral center).
Step 5: Deprotection of the Amine and Salt Formation
Finally, the Boc protecting group is removed, and the resulting free amine is converted to its dihydrochloride salt.
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Rationale: The protecting group is removed to reveal the desired primary amine. Conversion to the dihydrochloride salt improves the compound's stability and solubility.
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Reagents: The Boc group is readily cleaved under acidic conditions. A solution of hydrochloric acid (HCl) in an organic solvent like diethyl ether or 1,4-dioxane is commonly used. This one-step procedure both deprotects the amine and forms the hydrochloride salt.
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Mechanism: The acidic conditions protonate the Boc group, leading to its fragmentation into tert-butyl cation (which is trapped by a nucleophile or eliminates to form isobutylene) and carbon dioxide, liberating the free amine which is then protonated by the excess HCl to form the dihydrochloride salt.
Caption: Proposed synthesis workflow.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine Dihydrochloride.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the protons of the piperidine ring, and the protons of the propanamine backbone. The chemical shifts and coupling patterns of the diastereotopic protons of the methylene groups would provide valuable structural information.
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¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule, including the aromatic carbons, the carbons of the piperidine ring, and the three carbons of the propane chain.
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected absorptions include:
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N-H stretching vibrations for the primary and secondary amine hydrochlorides.
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C-H stretching vibrations for the aromatic and aliphatic C-H bonds.
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C-N stretching vibrations.
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Aromatic C=C stretching vibrations.
Mass Spectrometry (MS):
Mass spectrometry will be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information and help to confirm the identity of the molecule.
Purity and Chiral Analysis
High-Performance Liquid Chromatography (HPLC):
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Purity Analysis: Reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of water (with an acid modifier like trifluoroacetic acid) and an organic solvent (like acetonitrile or methanol) can be used to determine the purity of the compound.
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Chiral Analysis: Chiral HPLC is crucial to confirm the enantiomeric purity of the (R)-isomer. This is typically performed using a chiral stationary phase that can differentiate between the two enantiomers.
Potential Applications and Future Directions
The piperidine moiety is a common scaffold in many biologically active compounds and approved drugs. Its presence in the structure of (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine suggests potential for interaction with various biological targets.
Areas of Pharmacological Interest
Derivatives of 3-phenylpiperidine have been investigated for their activity as central dopamine-autoreceptor agonists. This suggests that the target compound could be a candidate for research into neurological and psychiatric disorders. Furthermore, the broader class of phenylpropylamines includes compounds with antidepressant and other central nervous system activities.
Future Research
Future research on (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine Dihydrochloride would likely involve:
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Biological Screening: A comprehensive biological screening against a panel of receptors and enzymes to identify its primary pharmacological targets.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to understand the relationship between the chemical structure and biological activity. This could involve modifications to the phenyl ring, the piperidine ring, and the length of the alkyl chain.
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In Vivo Studies: If promising in vitro activity is identified, in vivo studies in animal models would be necessary to evaluate its efficacy, pharmacokinetic properties, and safety profile.
Conclusion
(R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine Dihydrochloride is a chiral molecule with potential for further investigation in the field of drug discovery. This technical guide has provided a comprehensive overview of its chemical properties, a plausible enantioselective synthesis strategy, and the necessary analytical methods for its characterization. The structural motifs present in this compound suggest that it may possess interesting pharmacological properties, warranting further exploration by the scientific community.
References
- Note: As specific literature for the synthesis and detailed characterization of (R)-1-Phenyl-3-(piperidin-1-yl)
